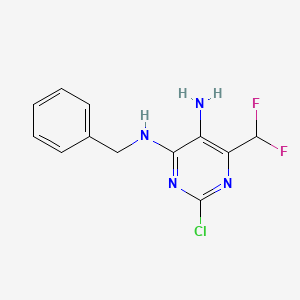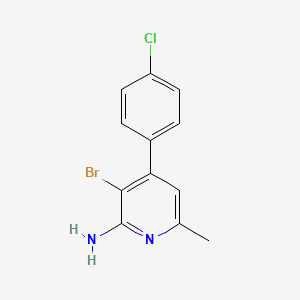
4-(((tert-Butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(((terc-butoxicarbonil)amino)metil)-6-fluoro-2,2-dimetilcromano-8-carboxílico es un compuesto orgánico complejo con una estructura única que incluye un anillo de cromano, un átomo de flúor y un grupo amino protegido con terc-butoxicarbonilo (Boc)
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 4-(((terc-butoxicarbonil)amino)metil)-6-fluoro-2,2-dimetilcromano-8-carboxílico generalmente involucra múltiples pasos, comenzando con precursores disponibles comercialmente. Un enfoque común es sintetizar primero el sistema de anillo de cromano, seguido de la introducción del átomo de flúor y el grupo amino protegido con Boc. El paso final implica la carboxilación del anillo de cromano para introducir la funcionalidad de ácido carboxílico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas que aseguren un alto rendimiento y pureza. Las técnicas como los sistemas de microrreactores de flujo se pueden emplear para mejorar la eficiencia y la sostenibilidad del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-(((terc-butoxicarbonil)amino)metil)-6-fluoro-2,2-dimetilcromano-8-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar el grupo protector Boc o reducir otros grupos funcionales dentro de la molécula.
Sustitución: El átomo de flúor y otros sustituyentes en el anillo de cromano se pueden reemplazar con diferentes grupos mediante reacciones de sustitución nucleofílica o electrófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción generalmente involucran temperaturas y pH controlados para garantizar la transformación deseada.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir aminas o alcoholes desprotegidos.
Aplicaciones Científicas De Investigación
El ácido 4-(((terc-butoxicarbonil)amino)metil)-6-fluoro-2,2-dimetilcromano-8-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede emplear en el estudio de interacciones enzimáticas y vías metabólicas.
Industria: La estructura única del compuesto lo hace útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(((terc-butoxicarbonil)amino)metil)-6-fluoro-2,2-dimetilcromano-8-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo amino protegido con Boc se puede desproteger en ciertas condiciones, permitiendo que el compuesto interactúe con moléculas biológicas. El átomo de flúor y el anillo de cromano contribuyen a la estabilidad y reactividad del compuesto, influenciando su actividad biológica general .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 4-(((terc-butoxicarbonil)amino)metil)ciclohexanocarboxílico
- Ácido 4-(((terc-butoxicarbonil)amino)metil)benzoico
- Ácido 4-(((terc-butoxicarbonil)amino)metil)-3-metilbenzoico
Unicidad
En comparación con compuestos similares, el ácido 4-(((terc-butoxicarbonil)amino)metil)-6-fluoro-2,2-dimetilcromano-8-carboxílico destaca por la presencia del átomo de flúor y el anillo de cromano. Estas características estructurales mejoran su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C18H24FNO5 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
6-fluoro-2,2-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydrochromene-8-carboxylic acid |
InChI |
InChI=1S/C18H24FNO5/c1-17(2,3)25-16(23)20-9-10-8-18(4,5)24-14-12(10)6-11(19)7-13(14)15(21)22/h6-7,10H,8-9H2,1-5H3,(H,20,23)(H,21,22) |
Clave InChI |
OJWAVKTXBZPRAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C(O1)C(=CC(=C2)F)C(=O)O)CNC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)

![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)
![1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)

![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)
